molecular formula C22H26N4O2 B13990644 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate CAS No. 53493-63-3

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate

Cat. No.: B13990644
CAS No.: 53493-63-3
M. Wt: 378.5 g/mol
InChI Key: DYYXRHAWCFXZIG-UHFFFAOYSA-N
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Description

The compound 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a structurally complex heterocyclic molecule derived from the indoloquinoxaline scaffold. Its core structure consists of a fused indole and quinoxaline system, with substitutions at key positions:

  • N,N-diethyl-ethanamine at the 5-position of the indoloquinoxaline core.
  • Methoxy groups at the 2- and 3-positions.
  • A hydrate form, indicating water molecules are associated with the crystalline structure.

The ethanamine side chain and methoxy substitutions likely enhance solubility and modulate DNA-binding affinity, as seen in related compounds .

Properties

CAS No.

53493-63-3

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(2,3-dimethoxyindolo[2,3-b]quinoxalin-5-yl)-N,N-diethylethanamine

InChI

InChI=1S/C22H26N4O2/c1-5-25(6-2)11-12-26-18-14-20(28-4)19(27-3)13-17(18)23-21-15-9-7-8-10-16(15)24-22(21)26/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

DYYXRHAWCFXZIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC(=C(C=C2N=C3C1=NC4=CC=CC=C43)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Indolo[2,3-b]quinoxaline Core

  • The core heterocycle is synthesized by condensation of isatin derivatives with 1,2-phenylenediamine or substituted phenylenediamines in glacial acetic acid under reflux conditions. This method follows classical protocols by Schunck and Marchlewski, yielding the indoloquinoxaline scaffold with high regioselectivity.

Introduction of the Ethanamine Side Chain

  • The ethanamine substituent with N,N-diethyl groups is introduced by alkylation of the indoloquinoxaline core with appropriate haloalkylamines, such as 2-chloro-N,N-diethylethanamine or similar reagents.
  • This step typically involves nucleophilic substitution under reflux in polar aprotic solvents like acetone or acetonitrile, often with a base such as potassium carbonate to scavenge hydrogen halide byproducts.
  • The reaction conditions are optimized to achieve selective monoalkylation without over-alkylation or polymerization.

Methoxylation at Positions 2 and 3

  • The 2,3-dimethoxy substitution on the indole ring can be introduced either by:
    • Starting from 2,3-dimethoxyindole derivatives as precursors in the initial condensation step.
    • Or by electrophilic aromatic substitution using methoxylating agents such as dimethyl sulfate or methyl iodide under basic conditions after core formation.
  • The methoxy groups enhance solubility and biological activity.

Hydrate Formation

  • The final compound is isolated as a hydrate by crystallization from aqueous solvents or by controlled addition of water during purification.
  • Hydration stabilizes the compound and can influence its biological activity and handling properties.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Indoloquinoxaline formation Isatin + 1,2-phenylenediamine, glacial acetic acid Glacial acetic acid Reflux (~120°C) 6-12 h 70-85 Classical condensation
Alkylation 2-chloro-N,N-diethylethanamine + K2CO3 Acetone/Acetonitrile Reflux (~80°C) 18-24 h 60-75 Nucleophilic substitution
Methoxylation Methyl iodide or dimethyl sulfate + base DMF or acetone Room temp to reflux 12-24 h 65-80 Electrophilic aromatic substitution
Hydrate crystallization Water addition/purification Water/ethanol Ambient Variable >90 Final isolation as hydrate

In-Depth Research Findings and Analysis

  • Catalytic Hydrogenation : For derivatives involving nitro groups, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere (2.7 atm) in solvents like N,N-dimethylacetamide is employed to reduce nitro to amino groups before further functionalization.
  • Electrophilic Aromatic Substitution : Methoxy groups increase electron density on the aromatic system, facilitating further substitutions and improving biological activity by modulating electronic properties.
  • Nucleophilic Substitution Specificity : The use of potassium carbonate as a base ensures selective alkylation at the ethanamine moiety without affecting other nucleophilic sites on the molecule.
  • Hydrate Stability : The hydrate form is preferred for storage and biological assays due to enhanced stability and solubility compared to the anhydrous form.

Comparative Table of Preparation Methods

Method Aspect Classical Condensation + Alkylation Direct Methoxylated Precursors Catalytic Hydrogenation Route
Starting Materials Isatin, 1,2-phenylenediamine 2,3-Dimethoxyindole derivatives Nitro-substituted intermediates
Key Reaction Type Condensation, nucleophilic substitution Condensation with methoxy precursors Catalytic reduction + alkylation
Solvent Glacial acetic acid, acetone Acetic acid, DMF N,N-Dimethylacetamide
Reaction Time 6-24 hours 12-24 hours 24 hours
Yield Range (%) 60-85 65-80 70-90
Advantages Well-established, scalable Fewer steps if methoxy precursors available Allows functional group transformations
Limitations Multi-step, moderate yields Availability of precursors Requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoxaline framework.

Scientific Research Applications

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a complex heterocyclic compound that combines elements of indole and quinoxaline, referenced by its CAS number 53493-63-3. It has a molecular formula of C22H26N4O2 and features a diethylamine group and two methoxy substituents, which contribute to its chemical properties and biological activities.

Potential Applications in Medicinal Chemistry

5H-Indolo(2,3-b)quinoxaline-5-ethanamine derivatives exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Studies indicate that these compounds can inhibit topoisomerase II activity, which is crucial for DNA replication and repair, leading to cell cycle arrest in cancer cells, making them potential candidates for anticancer therapies. Some derivatives have demonstrated effectiveness against multidrug-resistant cell lines.

Interaction studies have shown that 5H-Indolo(2,3-b)quinoxaline derivatives can bind effectively to DNA and inhibit enzymes such as topoisomerase II. The binding affinity and specificity can vary based on structural modifications made to the core compound. Modifications at the N-6 position of the indoloquinoxaline structure have been shown to influence antimicrobial and cytotoxic properties significantly.

This compound may serve as a lead compound in developing new antimicrobial agents or anticancer drugs.

Potential Applications in Organic Electronics or Materials Science

Its unique structure makes it a candidate for further exploration in organic electronics or materials science due to its heterocyclic nature.

Mechanism of Action

The mechanism of action of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into the DNA helix, disrupting vital processes for DNA replication . This intercalation mechanism is crucial for its antiviral and cytotoxic activities.

Comparison with Similar Compounds

Cytotoxicity and Topoisomerase Interactions

  • Neocryptolepine (indolo[2,3-b]quinoline) exhibits hypochromic DNA binding (>40%) and stimulates DNA cleavage by topoisomerase II. However, its cytotoxicity (IC₅₀: ~1–10 µM) is lower than methoxy/methyl-substituted derivatives due to reduced intercalation stability .
  • 5-Methyl-5H-indolo[2,3-b]quinoline derivatives with methoxy groups show enhanced cytotoxicity (IC₅₀: 0.5–2.5 µM against leukemia cells) and stronger DNA binding via hydrophobic interactions and planar aromatic systems .
  • The target compound’s ethanamine side chain may improve bioavailability and DNA affinity compared to unsubstituted indoloquinoxalines, as seen in similar ethanamine-functionalized alkaloids .

Substituent Effects on Activity

  • Methoxy groups at C-2/C-3 (as in the target compound) enhance solubility and stabilize DNA interactions through hydrogen bonding, similar to methoxy-substituted quinolines .

Key Research Findings and Gaps

DNA Binding vs. Topoisomerase Inhibition: Methoxy-substituted indoloquinolines exhibit stronger topoisomerase II inhibition than intercalation-driven compounds like neocryptolepine .

Gaps : Direct data on the target compound’s cytotoxicity, pharmacokinetics, and in vivo efficacy are absent in the provided evidence. Further studies are needed to validate its mechanism and optimize substituents.

Biological Activity

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate (CAS No. 53493-63-3) is a complex heterocyclic compound that exhibits significant biological activity due to its unique structural properties. This compound combines elements of indole and quinoxaline, which are known for their diverse pharmacological effects. This article provides a detailed exploration of its biological activities, including antimicrobial and anticancer properties, supported by data tables and research findings.

The molecular formula of this compound is C22H26N4O2, and it features a diethylamine group along with two methoxy substituents. These structural components enhance its solubility and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that derivatives of 5H-Indolo(2,3-b)quinoxaline exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.03 to 0.50 mM, demonstrating effectiveness against Gram-positive bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mM)Notable Activity
5H-Indolo(2,3-b)quinoxaline Derivative0.03-0.50Effective against Gram-positive bacteria
Neocryptolepine0.25Antimalarial properties
6H-Indolo[2,3-b]quinoline0.02-0.09Cytotoxic effects

Anticancer Activity

The compound has shown promising results in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to cell cycle arrest, making it a potential candidate for anticancer therapies . In vitro studies have demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.9 to 9.0 µM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1161.9Topoisomerase II inhibition
MCF-72.3Induction of G2/M phase arrest
KB (oral epidermoid carcinoma)2.0-9.0DNA binding and cytotoxic effects

The biological activity of 5H-Indolo(2,3-b)quinoxaline derivatives is largely attributed to their ability to bind DNA and inhibit enzymes such as topoisomerase II. The presence of the diethylamino and dimethoxy groups enhances the binding affinity and specificity of these compounds .

Case Studies

A systematic investigation into the structure-activity relationship (SAR) of indoloquinoxaline derivatives revealed that modifications at the N-6 position significantly influence their antimicrobial and cytotoxic properties . For instance, derivatives with longer aliphatic chains at this position exhibited enhanced activity against multidrug-resistant cell lines.

Q & A

Q. Table 1: Example Reaction Parameters

PrecursorsSolventCatalystTemperature (°C)Time (h)Yield (%)
Indole + QuinoxalineAcOHNaOAc120465–70

How can hydration stability be maintained during isolation of N,N-diethyl-2,3-dimethoxy-substituted hydrates?

Basic Research Question
Hydrate stability depends on controlled crystallization and storage. Techniques include:

  • Slow evaporation in humidity-controlled environments (40–60% RH).
  • Use of desiccants (e.g., silica gel) during storage to prevent deliquescence .
  • Characterization via TGA/DSC to monitor hydration-dehydration transitions.

Q. Table 2: Hydration Stability Under Storage Conditions

Storage ConditionHumidity (%)Stability (Days)
Silica Gel<10>30
Ambient Air50–607–10

What computational strategies predict reactivity in indoloquinoxaline derivatives?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search methods identify favorable reaction pathways. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches . Key steps:

Transition State Analysis : Identify energy barriers for substitutions at the 2,3-dimethoxy positions.

Solvent Effects : Simulate polar protic solvents (e.g., acetic acid) to stabilize intermediates.

Q. Table 3: Computational vs. Experimental Yield Comparison

SubstituentPredicted Yield (%)Experimental Yield (%)
2-OMe7268
3-OMe6562

How can statistical DoE optimize substitution reactions for dimethoxy groups?

Advanced Research Question
Design of Experiments (DoE) minimizes variables. For example:

  • Factors : Temperature, molar ratio, solvent volume.
  • Response Surface Methodology (RSM) identifies optimal conditions .

Q. Table 4: DoE Factors and Levels for Methoxy Substitution

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)100140120
Molar Ratio1:11:1.51:1.2

What structural features influence bioactivity in indoloquinoxaline derivatives?

Advanced Research Question
SAR studies highlight:

  • N,N-Diethyl Group : Enhances lipophilicity and CNS penetration.
  • 2,3-Dimethoxy Groups : Stabilize π-π stacking with biological targets (e.g., serotonin receptors) .

Q. Table 5: Bioactivity vs. Substituent Effects

DerivativeIC₅₀ (nM)LogP
2,3-Dimethoxy12.52.8
2-Methoxy45.32.1

What safety protocols are critical for handling ethanamine-substituted indoloquinoxalines?

Basic Research Question

  • PPE : N95 masks, gloves, and eyeshields to avoid inhalation/skin contact .
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : Immediate rinsing for eye/skin exposure (pH-neutral solutions).

Q. Table 6: Hazard Classification

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Gloves, lab coat
Respiratory RiskH335N95 mask, ventilation

Notes

  • Avoid commercial platforms (e.g., Benchchem) per reliability guidelines.
  • Methodological rigor emphasized through experimental and computational synergies .

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